N-(2-sulfanylethylcarbamoyl)propanamide
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Overview
Description
1-Propanoyl-3-(2-mercaptoethyl)urea is an organic compound with the molecular formula C6H12N2O2S This compound is characterized by the presence of a propanoyl group attached to a urea moiety, which is further linked to a mercaptoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanoyl-3-(2-mercaptoethyl)urea typically involves the reaction of propanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with urea to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of 1-Propanoyl-3-(2-mercaptoethyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Propanoyl-3-(2-mercaptoethyl)urea undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-Propanoyl-3-(2-mercaptoethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanoyl-3-(2-mercaptoethyl)urea involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can interact with enzymes and receptors, modulating biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-3-(2-mercaptoethyl)urea
- 1-Butanoyl-3-(2-mercaptoethyl)urea
- 1-Propanoyl-3-(2-mercaptoethyl)thiourea
Uniqueness
1-Propanoyl-3-(2-mercaptoethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
111278-19-4 |
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Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-(2-sulfanylethylcarbamoyl)propanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-2-5(9)8-6(10)7-3-4-11/h11H,2-4H2,1H3,(H2,7,8,9,10) |
InChI Key |
VPTXEJMUNDFZFF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NCCS |
Canonical SMILES |
CCC(=O)NC(=O)NCCS |
Synonyms |
Propanamide, N-[[(2-mercaptoethyl)amino]carbonyl]- |
Origin of Product |
United States |
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